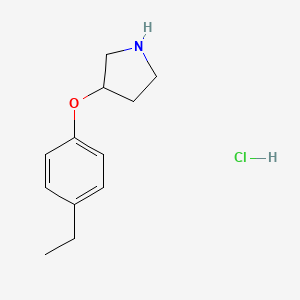

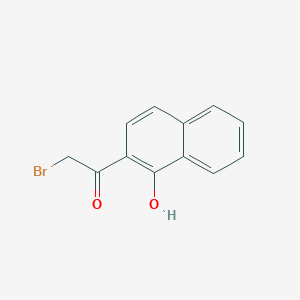

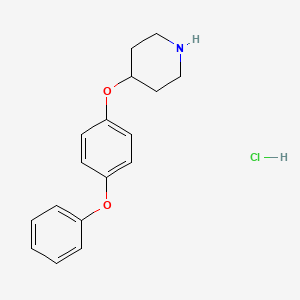

![molecular formula C12H11N3O B1451171 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 874779-30-3](/img/structure/B1451171.png)

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Overview

Description

2-(Pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CPP-4-one) is an organic compound with a unique molecular structure consisting of a cyclopenta[d]pyrimidinone core, a pyridine ring, and a hydroxyl group. It is a relatively new compound, first synthesized in 2020 by researchers at the University of Tokyo. CPP-4-one has a wide variety of applications in the fields of medicine, chemistry, and biochemistry. It has been used as a model compound to study the mechanism of action of drugs, and its biochemical and physiological effects have been studied in a variety of organisms. In addition, CPP-4-one has been used as a starting material in the synthesis of other compounds.

Scientific Research Applications

Intramolecular Cycloaddition Studies

Research shows that 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amines, similar in structure to 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, were synthesized using intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This highlights the compound's utility in studying intramolecular cycloaddition processes (Donnard et al., 2017).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungal strains. This suggests potential applications of the compound in antimicrobial research (Haswani & Bari, 2011).

Synthesis of Biologically Active Compounds

Research indicates that arylmethylidene derivatives of furan-2(3H)-ones, which are related to this compound, are important for synthesizing various heterocyclic compounds. These compounds include pyrimidine and pyridazine structural fragments, analogous to nitrogen-containing bases of the pyrimidine series, suggesting their potential in biological and pharmacological studies (Aniskova et al., 2017).

Novel Ring Transformations

2-(1,1-Dicyanopent-4-yn-1-yl)pyrimidines and nitropyridines, closely related to this compound, undergo novel ring transformations by intramolecular inverse electron demand Diels-Alder cycloaddition. This demonstrates the compound's relevance in studying unique chemical reactions and transformations (Frissen et al., 2010).

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidines derivatives, which share a similar structure with this compound, indicates their potential as anticancer and anti-5-lipoxygenase agents. This suggests the compound's possible role in cancer and inflammation research (Rahmouni et al., 2016).

Synthesis of Novel Pyrimidine Derivatives

2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and related derivatives have been synthesized, indicating the feasibility of creating novel compounds using this compound as a starting point. This is relevant for the development of new chemical entities in pharmaceutical research (Bhat et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound: exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by This compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

The result of the action of This compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound can alter cell growth, differentiation, migration, and metabolism . This can lead to the death of cancer cells, providing a potential therapeutic effect .

Biochemical Analysis

Biochemical Properties

2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein that is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression, which is particularly relevant in the context of cancer research .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle . Additionally, this compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it has been observed to inhibit the activity of histone lysine demethylases, which play a role in gene expression regulation . This inhibition can lead to changes in gene expression patterns, further affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active site of CDK2, leading to enzyme inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, this compound has been shown to inhibit histone lysine demethylases by binding to their active sites and preventing their catalytic activity . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has been observed to maintain its inhibitory activity against CDK2 and histone lysine demethylases . Prolonged exposure to the compound can lead to its degradation, which may reduce its effectiveness. In in vitro studies, the long-term effects of this compound on cellular function have been shown to include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells . At higher doses, toxic effects have been observed, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as CDK2 and histone lysine demethylases, affecting their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to be cell-permeable, allowing it to diffuse into cells and reach its target enzymes . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear enzymes such as histone lysine demethylases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in regulating gene expression and cellular function.

properties

IUPAC Name |

2-pyridin-4-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-2-1-3-10(9)14-11(15-12)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOGCAVHAOBXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

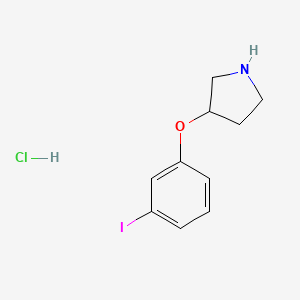

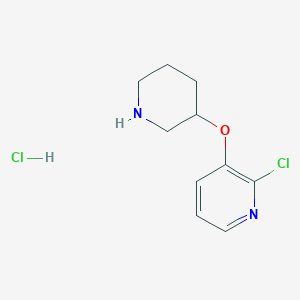

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)

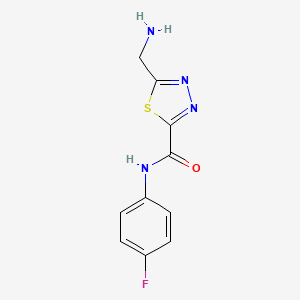

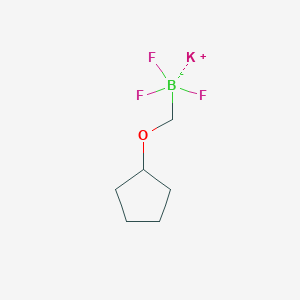

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)

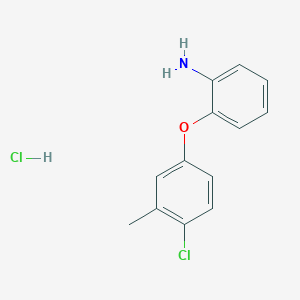

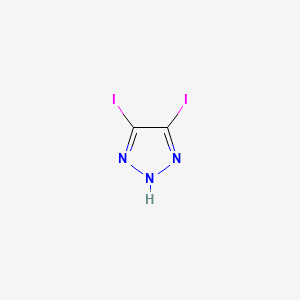

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)